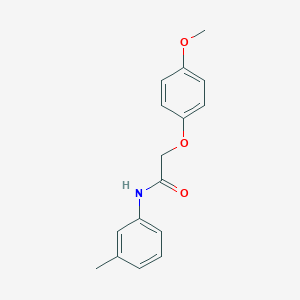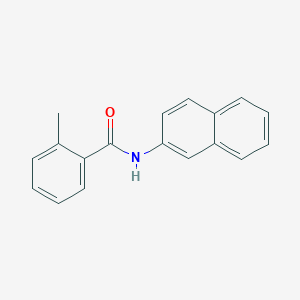![molecular formula C16H31N3O B240952 N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide, also known as JNJ-7925476, is a selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is responsible for regulating the sleep-wake cycle, appetite, and energy balance. JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide works by selectively blocking the orexin-2 receptor, which is responsible for regulating the sleep-wake cycle and appetite. By blocking this receptor, N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide promotes sleep and reduces appetite, making it a potential therapeutic agent for various neurological and psychiatric disorders.
生化学的および生理学的効果
N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide has been shown to have a number of biochemical and physiological effects. It promotes sleep by reducing wakefulness and increasing the duration of non-REM sleep. It also reduces appetite by decreasing food intake and increasing satiety. N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide has also been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide has a number of advantages and limitations for lab experiments. Its selective blockade of the orexin-2 receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its limited selectivity for the orexin-2 receptor may limit its usefulness in certain experiments. Additionally, its potential off-target effects may need to be carefully considered when interpreting experimental results.
将来の方向性
There are a number of future directions for research on N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide. One area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of obesity and metabolic disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide and its potential off-target effects.
合成法
The synthesis of N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 4-methylpiperazine, which is then reacted with cyclohexanone to form N-(4-methyl-1-piperazinyl)cyclohexanecarboxamide. This intermediate is then reacted with butanoyl chloride to form the final product, N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide.
科学的研究の応用
N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in the treatment of insomnia, narcolepsy, and other sleep disorders. It has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.
特性
製品名 |
N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide |
|---|---|
分子式 |
C16H31N3O |
分子量 |
281.44 g/mol |
IUPAC名 |
N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]butanamide |
InChI |
InChI=1S/C16H31N3O/c1-3-7-15(20)17-14-16(8-5-4-6-9-16)19-12-10-18(2)11-13-19/h3-14H2,1-2H3,(H,17,20) |
InChIキー |
XOOIFRZMMITCKD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1(CCCCC1)N2CCN(CC2)C |
正規SMILES |
CCCC(=O)NCC1(CCCCC1)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)


![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)

![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)


![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)


![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)